molecular formula C6H3BrClFMg B1588595 3-Chloro-5-fluorophenylmagnesium bromide CAS No. 480438-50-4

3-Chloro-5-fluorophenylmagnesium bromide

Cat. No. B1588595
M. Wt: 233.75 g/mol
InChI Key: LRDVDFVDHDYJCO-UHFFFAOYSA-M
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Description

3-Chloro-5-fluorophenylmagnesium bromide (3-CFMgBr) is an organometallic compound that is widely used in the synthesis of organic compounds. It is a white, crystalline solid with a melting point of 163-164°C. 3-CFMgBr is a useful reagent for the synthesis of a variety of compounds, including heterocycles and natural products. It is also used in the synthesis of pharmaceuticals and agrochemicals. In addition, 3-CFMgBr is used in the synthesis of polymers and materials for the electronics industry.

Scientific Research Applications

    Formation of Alcohols

    • Field : Organic Chemistry
    • Application : Grignard reagents can react with aldehydes or ketones to yield secondary or tertiary alcohols .
    • Method : The Grignard reagent is mixed with the aldehyde or ketone in a suitable solvent, and the reaction proceeds to form the alcohol .
    • Outcome : The formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .

    Synthesis of Carboxylic Acids

    • Field : Organic Chemistry
    • Application : Grignard reagents can react with carbon dioxide to form carboxylic acids .
    • Method : Dry carbon dioxide is bubbled through a solution of the Grignard reagent. The product is then hydrolyzed in the presence of a dilute acid .
    • Outcome : A carboxylic acid is produced with one more carbon than the original Grignard reagent .

    Halogen Determination

    • Field : Analytical Chemistry
    • Application : Grignard reagents can be used to determine the number of halogen atoms present in a halogen compound .
    • Method : The halogen compound is reacted with the Grignard reagent, and the resulting reaction can be analyzed to determine the number of halogen atoms .
    • Outcome : Accurate determination of the halogen content in a given compound .

    Manufacture of Various Compounds

    • Field : Industrial Chemistry
    • Application : Grignard reagents are used to manufacture chemo-catalysts, amides, acetals, amino compounds, organosulfur compounds, ethers, ketones, aldehydes, etc .
    • Method : The specific method varies depending on the compound being synthesized, but generally involves the reaction of the Grignard reagent with a suitable substrate .
    • Outcome : Production of a wide range of chemical compounds for various industrial applications .

    Grignard Degradation

    • Field : Biochemistry
    • Application : Grignard degradation is used for the chemical analysis of certain triacylglycerols .
    • Method : The triacylglycerol is reacted with the Grignard reagent, and the resulting reaction is analyzed .
    • Outcome : Detailed information about the structure and composition of the triacylglycerol .

    Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : Grignard reagents are used in many cross-coupling reactions for the formation of several carbon-carbon and carbon-heteroatom bonds .
    • Method : The Grignard reagent is reacted with a suitable partner in the presence of a catalyst, leading to the formation of a new bond .
    • Outcome : Synthesis of complex organic molecules through the formation of new carbon-carbon and carbon-heteroatom bonds .

    Synthesis of Hydrocarbons

    • Field : Organic Chemistry
    • Application : Grignard reagents can be used in the synthesis of hydrocarbons .
    • Method : The Grignard reagent is reacted with a suitable substrate, leading to the formation of a new carbon-carbon bond .
    • Outcome : Synthesis of complex hydrocarbon molecules .

    Synthesis of Esters

    • Field : Organic Chemistry
    • Application : Grignard reagents can be used in the synthesis of esters .
    • Method : The Grignard reagent is reacted with a suitable substrate, leading to the formation of a new carbon-oxygen bond .
    • Outcome : Synthesis of complex ester molecules .

    Synthesis of Carbon-Nitrogen Bonds

    • Field : Organic Chemistry
    • Application : Grignard reagents can be used in the synthesis of carbon-nitrogen bonds .
    • Method : The Grignard reagent is reacted with a suitable substrate, leading to the formation of a new carbon-nitrogen bond .
    • Outcome : Synthesis of complex organic molecules containing carbon-nitrogen bonds .

    Manufacture of Chemo-Catalysts

    • Field : Industrial Chemistry
    • Application : Grignard reagents are used to manufacture chemo-catalysts .
    • Method : The specific method varies depending on the catalyst being synthesized, but generally involves the reaction of the Grignard reagent with a suitable substrate .
    • Outcome : Production of chemo-catalysts for various industrial applications .

    Manufacture of Amides

    • Field : Industrial Chemistry
    • Application : Grignard reagents are used to manufacture amides .
    • Method : The specific method varies depending on the amide being synthesized, but generally involves the reaction of the Grignard reagent with a suitable substrate .
    • Outcome : Production of amides for various industrial applications .

    Manufacture of Acetals

    • Field : Industrial Chemistry
    • Application : Grignard reagents are used to manufacture acetals .
    • Method : The specific method varies depending on the acetal being synthesized, but generally involves the reaction of the Grignard reagent with a suitable substrate .
    • Outcome : Production of acetals for various industrial applications .

properties

IUPAC Name

magnesium;1-chloro-3-fluorobenzene-5-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDVDFVDHDYJCO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]C=C(C=C1F)Cl.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluorophenylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-5-fluorophenylmagnesium bromide
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Reactant of Route 4
3-Chloro-5-fluorophenylmagnesium bromide
Reactant of Route 5
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Reactant of Route 6
3-Chloro-5-fluorophenylmagnesium bromide

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